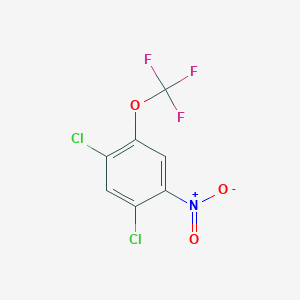

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene

Description

Propriétés

Formule moléculaire |

C7H2Cl2F3NO3 |

|---|---|

Poids moléculaire |

275.99 g/mol |

Nom IUPAC |

1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |

Clé InChI |

XVXCWPHXDKEQEI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Nitration of Substituted Benzene Derivatives

A common approach involves nitration of pre-functionalized benzene rings. For example, 1,2-dichloro-4-trifluoromethoxybenzene undergoes nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–35°C) to yield the nitro derivative. The reaction favors para-substitution due to steric and electronic effects, achieving ~90% para-selectivity.

Example Protocol (WO2016125185A2):

- Substrate : 1,2-Dichloro-4-trifluoromethoxybenzene (118 g)

- Nitration Mixture : HNO₃ (58.24 g) + H₂SO₄ (174.24 g) in dichloromethane (590 g)

- Conditions : 0–30°C, 2 hours

- Yield : 135 g (88% crude yield)

- Purity : 90–99.5% after solvent evaporation and layer separation

Chlorination Followed by Nitration

Chlorination of methoxybenzene (anisole) precursors precedes nitration. Radical-initiated chlorination using Cl₂ and UV light generates polychlorinated intermediates, which are subsequently fluorinated and nitrated.

- Chlorination : Anisole + Cl₂ → 1,2,4-Trichloromethoxybenzene (using benzotrifluoride solvent)

- Fluorination : Trichloromethoxybenzene + HF → Trifluoromethoxybenzene (80°C, 4–6 hours)

- Nitration : Trifluoromethoxybenzene + HNO₃/H₂SO₄ → 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene

Yield Optimization :

Catalytic Fluorination and Nitration

Patents describe using ionic liquids (e.g., [C₂mim][Cl₂]-AlCl₃) to catalyze fluorination of dichlorobenzene derivatives, followed by nitration. This method reduces side reactions and improves selectivity.

- Substrate : Pentachlorobenzonitrile

- Catalyst : Hexaethylguanidinium chloride

- Fluorination : KF in DMF at 130°C → 3,5-Dichloro-2,4,6-trifluorophenylnitrile

- Hydrolysis/Decarboxylation : NaOH at 140°C → Final product

- Overall Yield : 85–88%

Comparative Analysis of Methods

Table 1: Method Comparison

*TFM = Trifluoromethoxy

Reaction Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

- Radical Initiators : Azobisisobutyronitrile (AIBN) improves chlorination efficiency.

- Phase-Transfer Catalysts : Hexaethylguanidinium chloride facilitates fluoride ion transfer.

Spectroscopic and Analytical Data

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 1,5-Dichloro-2-amino-4-(trifluoromethoxy)benzene

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Applications De Recherche Scientifique

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known to participate in electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Trifluoromethoxy (-OCF₃) vs.

- Nitro Group Positioning : The nitro group at position 2 (ortho to chlorines) in the target compound contrasts with tecnazene’s nitro group at position 3 (meta to chlorines), altering electronic effects and biological activity.

Physicochemical Properties

- Stability: The electron-withdrawing -NO₂ and -OCF₃ groups reduce ring electron density, enhancing resistance to electrophilic attack but favoring nucleophilic substitution.

Research Findings and Implications

- Agrochemical Potential: Structural similarities to oxyfluorfen and nitrofluorfen suggest the target compound could be modified for herbicidal activity, though its -OCF₃ group may alter toxicity profiles.

- Biomedical Applications : NAS reactivity (as seen in ) supports its use as a scaffold for PET tracers when labeled with isotopes like ¹⁸F.

- Synthetic Challenges : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethylation agents), as demonstrated in for related compounds.

Activité Biologique

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is an aromatic compound with significant biological activity due to its unique chemical structure. It features a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethoxy group. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry.

- Molecular Formula : CHClFNO

- Molecular Weight : 275.99 g/mol

- IUPAC Name : this compound

The presence of electron-withdrawing groups like the nitro and trifluoromethoxy groups enhances its reactivity, making it a candidate for various biological interactions and potential therapeutic uses.

Genotoxicity and Carcinogenicity

Research indicates that this compound may exhibit genotoxic potential. In vitro studies have shown mixed results regarding its mutagenicity, with some bacterial tests indicating positive outcomes while others report negative results. The International Agency for Research on Cancer (IARC) classifies it as "Possibly carcinogenic to humans" based on sufficient evidence from animal studies demonstrating tumor induction in organs such as the liver and kidneys after prolonged exposure .

The biological activity of this compound is often linked to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with DNA or proteins, potentially causing cellular damage or altering normal cellular functions.

Toxicological Profile

A toxicological evaluation suggests that exposure to this compound can lead to methaemoglobinaemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues—alongside other systemic toxicities . Long-term exposure has been associated with renal and hepatic toxicity due to oxidative stress mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 0.91 | Lacks additional chloro group |

| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 0.89 | Different substitution pattern |

| 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | 0.90 | Contains a toluene structure |

| 5-Amino-2-chloro-4-nitrobenzotrifluoride | 0.86 | Presence of an amino group |

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | 0.86 | Contains an amino group at a different position |

The unique combination of chloro and trifluoromethoxy groups in this compound may contribute to distinct reactivity patterns compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that exposure to varying concentrations of this compound can induce oxidative stress in cultured cells, leading to apoptosis and cell cycle arrest.

- Animal Studies : Long-term exposure in rodent models has shown significant liver and kidney damage, correlating with the observed carcinogenic potential .

- Mechanistic Insights : Studies utilizing molecular docking have illustrated how this compound interacts with various enzymes involved in metabolic pathways, suggesting potential therapeutic applications or risks depending on the context of exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene?

- Methodology: The compound is typically synthesized via selective functionalization of aromatic precursors. For example, 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene (a structural analog) undergoes selective amination with ammonia under controlled conditions to introduce amino groups, followed by nucleophilic aromatic substitution with alkoxy reagents like methanol or 3-fluoropropan-1-ol to install the trifluoromethoxy group . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and using bases like potassium carbonate to enhance substitution efficiency.

Q. How is the compound characterized to confirm its structural identity?

- Methodology: A combination of spectroscopic and chromatographic techniques is used:

- NMR : Chlorine and nitro groups produce distinct splitting patterns in H and C NMR.

- IR : Nitro (-NO) stretches appear near 1520–1350 cm, while C-F bonds (trifluoromethoxy group) show peaks around 1100–1200 cm.

- HPLC/MS : High-resolution mass spectrometry confirms molecular weight and purity, with retention times compared to known standards .

Q. What safety protocols are critical when handling this compound?

- Methodology: Due to its nitro and halogen substituents, strict safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conducting reactions in fume hoods to prevent inhalation of volatile byproducts.

- Segregating waste for professional disposal to mitigate environmental risks .

Advanced Research Questions

Q. How do stereoelectronic effects influence the conformation and reactivity of the trifluoromethoxy group?

- Methodology: The trifluoromethoxy group adopts a perpendicular dihedral angle (~90°) relative to the benzene ring due to steric and electronic repulsion between the CF moiety and aromatic π-system. This conformation impacts reactivity:

- Nucleophilic substitution : The electron-withdrawing nitro and trifluoromethoxy groups activate the benzene ring for displacement at specific positions.

- Conformational analysis : Gas-phase electron diffraction and DFT calculations validate the non-planar geometry, which affects intermolecular interactions in crystal packing or drug-receptor binding .

Q. How can contradictory yields in nitro group reduction be resolved during derivative synthesis?

- Methodology: Discrepancies often arise from competing side reactions (e.g., over-reduction or denitration). Strategies include:

- Condition optimization : Using SnCl·2HO in ethanol under reflux (75°C, 5–7 hours) selectively reduces nitro to amine while minimizing byproducts .

- Alkalinity control : Post-reaction neutralization with 10% NaOH stabilizes the amine product, improving isolation yields .

Q. What role does this compound play in designing PET tracers or bioactive molecules?

- Methodology: The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound a scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.